Afatinib

説明

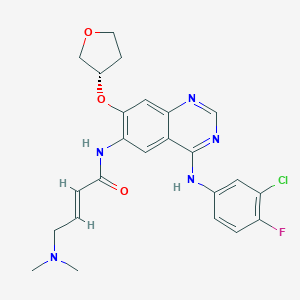

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-CWDCEQMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893451 | |

| Record name | Afatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850140-72-6, 439081-18-2 | |

| Record name | Afatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850140-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tovok | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Afatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Afatinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41UD74L59M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Afatinib Action

Receptor Tyrosine Kinase Inhibition Profile

Afatinib's inhibitory profile distinguishes it from earlier generations of TKIs by its irreversible nature and its activity against multiple ErbB family members. nih.govnih.govnice.org.uk

Irreversible Covalent Binding to ErbB Family Members

A key feature of This compound (B358) is its ability to form a covalent bond with cysteine residues in the kinase domain of ErbB receptors. Specifically, this compound covalently binds to cysteine 797 in EGFR (ErbB1), cysteine 805 in HER2 (ErbB2), and cysteine 803 in ErbB4. oncotarget.com This irreversible binding leads to sustained inhibition of receptor activity, unlike reversible inhibitors where the drug can dissociate from the receptor. nih.govboehringer-ingelheim.comnice.org.ukdrugbank.com This irreversible blockade is thought to provide more complete and durable inhibition of ErbB signaling. boehringer-ingelheim.comtandfonline.comtandfonline.com

Pan-ErbB Inhibitory Potency and Specificity

This compound is characterized as a pan-ErbB inhibitor, meaning it targets multiple members of the ErbB family. nih.govboehringer-ingelheim.comnih.gov While it shows high potency against EGFR (ErbB1), it also effectively inhibits HER2 (ErbB2) and ErbB4. nih.govnih.govboehringer-ingelheim.comtandfonline.com Preclinical studies have demonstrated potent kinase inhibition with low nanomolar half-maximal inhibitory concentration (IC50) values for these receptors. nih.govtandfonline.comoncotarget.com

| ErbB Family Member | IC50 (nM) | Source Snippet Index |

| EGFR (ErbB1) | 0.5 | nih.govtandfonline.comoncotarget.comfda.govmedchemexpress.com |

| HER2 (ErbB2) | 14 | nih.govtandfonline.comoncotarget.comfda.govmedchemexpress.com |

| ErbB4 | 1 | nih.govtandfonline.comoncotarget.com |

| EGFR L858R | 0.43 - 0.4 | fda.govmedchemexpress.com |

| EGFR L858R/T790M | 10 | fda.govmedchemexpress.com |

This compound has also shown activity against certain EGFR mutations that are resistant to first-generation TKIs, although its activity against the T790M mutation is less potent compared to wild-type or activating mutations. drugbank.comfda.govwikipedia.orgguidetopharmacology.orgdovepress.comtga.gov.au

Impact on Receptor Trans-Phosphorylation

The ErbB family receptors can form both homodimers (e.g., EGFR/EGFR) and heterodimers (e.g., EGFR/HER2, HER2/HER3, EGFR/HER3). oncotarget.com Dimerization is crucial for receptor activation and subsequent intracellular signaling, often involving trans-phosphorylation, where one receptor subunit phosphorylates tyrosine residues on its dimerization partner. oncotarget.com this compound's inhibition of the kinase activity of EGFR, HER2, and ErbB4 prevents this trans-phosphorylation within ErbB dimers, including those involving the kinase-impaired HER3, which relies on a dimerization partner for phosphorylation. oncotarget.comtandfonline.comtandfonline.comnih.govnih.gov This broad inhibition of dimerization and trans-phosphorylation contributes to this compound's effectiveness in blocking ErbB-driven signaling. boehringer-ingelheim.comoncotarget.comtandfonline.comtandfonline.com

Downstream Signaling Pathway Modulation

Inhibition of ErbB receptors by this compound leads to the modulation of several key downstream signaling pathways that regulate cellular processes such as proliferation, survival, and migration. drugbank.comtandfonline.com

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade activated downstream of ErbB receptors. tandfonline.comresearchgate.netoncotarget.com Activation of this pathway promotes cell survival and growth. oncotarget.com this compound's inhibition of ErbB kinases, particularly EGFR and HER2, leads to a reduction in the phosphorylation and activation of key components of the PI3K/Akt/mTOR pathway. oncotarget.comresearchgate.netresearchgate.net Preclinical studies have demonstrated that this compound can inhibit Akt phosphorylation, a key event in activating this pathway. oncotarget.comresearchgate.net Inhibition of the PI3K/Akt/mTOR pathway is considered a significant contributor to the anti-proliferative and pro-apoptotic effects of this compound. nih.govoncotarget.comnih.gov Resistance to EGFR inhibitors, including this compound, can sometimes involve the activation of the PI3K/Akt/mTOR pathway, highlighting the importance of this pathway in mediating cellular responses and potential resistance mechanisms. tandfonline.comnih.gov

JAK/STAT Pathway Interactions

The JAK/STAT pathway is a significant signaling cascade often constitutively activated in various cancers, playing a key role in multiple cellular functions tandfonline.comtandfonline.com. Preclinical studies have indicated that this compound can interact with the JAK/STAT pathway. Interestingly, in some non-small cell lung cancer (NSCLC) cell lines, this compound has been shown to activate the JAK/STAT pathway by upregulating the interleukin-6 receptor tandfonline.comtandfonline.comaacrjournals.org. This activation is hypothesized to contribute to de novo resistance to this compound in NSCLC cells harboring the T790M mutation tandfonline.comtandfonline.comaacrjournals.org. Experiments in a mouse xenograft model of the H1975 cell line, which is EGFR mutation-positive NSCLC with T790M, supported this hypothesis, showing synergistic antitumor activity when this compound was combined with a pan-JAK inhibitor tandfonline.comtandfonline.com. The JAK1 and JAK2 kinases, upstream regulators of STAT3, have been observed to be activated in some NSCLC cell lines upon this compound treatment aacrjournals.orgjcancer.org. Inhibition of JAK1,2/STAT3 signaling has been shown to play a role in the anti-lymphangiogenesis effects of this compound in NSCLC cells jcancer.org.

Other Signaling Pathways Affected by this compound

Beyond the JAK/STAT pathway, this compound exerts inhibitory effects on several other downstream signaling cascades activated by ErbB receptors. These include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for regulating proliferation, apoptosis, and angiogenesis tandfonline.comtandfonline.comnih.gov.

PI3K/Akt/mTOR Pathway: This pathway is a critical effector in ErbB signaling and is often deregulated in cancers tandfonline.comtandfonline.com. Activation of the PI3K/Akt/mTOR pathway is also implicated in acquired resistance to EGFR inhibitors, including this compound tandfonline.com. Preclinical studies have demonstrated that combining this compound with PI3K/Akt/mTOR inhibitors can lead to synergistic inhibitory activity in various cancer cell lines, such as NSCLC tandfonline.comtandfonline.com. This compound has been shown to affect Akt phosphorylation nih.govaacrjournals.orgnih.govresearchgate.net. Inhibition of AKT-mTOR signaling by this compound can lead to translational inhibition of MCL-1 expression, contributing to apoptosis induction e-century.us.

Ras/Raf/MEK/ERK Pathway: This pathway is frequently activated in human malignancies, often due to RAS mutations tandfonline.com. This compound has shown synergistic activity with MEK inhibitors like selumetinib (B1684332) and trametinib (B1684009) in inhibiting cell proliferation in KRAS-mutant colorectal and NSCLC cells tandfonline.com. This suggests that comprehensive inhibition of the ErbB family by this compound is necessary to potentiate MEK inhibition tandfonline.com. This compound treatment has been shown to decrease phosphorylated ERK1/2 levels nih.govaacrjournals.orgspandidos-publications.comnih.gov.

SRC/FAK Pathway: Studies investigating mechanisms of resistance to this compound have indicated the involvement of the SRC/FAK pathway. Activation of SRC family kinases (SFK) and focal adhesion kinase (FAK) has been observed in some this compound-resistant lung cancer cells, potentially mediating cell survival and migration oncotarget.com. This compound combined with dasatinib (B193332), a Src inhibitor, has shown synergistic activity in gefitinib-resistant NSCLC cell lines, affecting Src/FAK and JAK/Stat signaling pathways oncotarget.com.

c-MET Pathway: The c-MET signaling pathway can also play a role in resistance to EGFR TKIs. Combining this compound with a c-MET inhibitor has shown synergistic effects in inhibiting growth and inducing apoptosis in NSCLC cells, particularly those with the T790M mutation plos.org.

IGF-1R Pathway: The IGF-1R signaling pathway has been found to contribute to this compound resistance in EGFR mutation-positive NSCLC cells harboring T790M tandfonline.comaacrjournals.org. Increased expression of insulin-like growth factor-binding protein 3 (IGFBP3) can lead to IGF1R activation as a bypass signaling pathway, promoting AKT phosphorylation and this compound resistance aacrjournals.org. Inhibition of IGF-1R has been shown to synergistically inhibit tumor growth with this compound in preclinical models tandfonline.com.

ERK-VEGF/MMP9 Signaling Pathway: In hepatocellular carcinoma cells, this compound has been shown to decrease the activity of the ERK-VEGF/MMP9 signaling pathway through EGFR inhibition, contributing to decreased cell migration and invasion spandidos-publications.comnih.gov.

Cellular Effects Induced by this compound

The molecular mechanisms of this compound action translate into several observable cellular effects that contribute to its anti-tumor activity.

Cell Proliferation Inhibition

This compound effectively inhibits cellular growth in various tumor cell lines and xenograft models associated with ErbB receptor dysregulation, including lung, breast, colorectal, and pancreatic cancer tandfonline.comtandfonline.com. This is a direct consequence of blocking the proliferative signals transmitted through the ErbB receptors and their downstream pathways like PI3K/Akt/mTOR and Ras/Raf/MEK/ERK tandfonline.comtandfonline.comnih.gov. Studies have demonstrated dose-dependent inhibition of cell proliferation by this compound in various cancer cell lines nih.govresearchgate.net. For instance, this compound significantly reduced the viability of HER2-positive gastric cancer cells researchgate.net. The inhibition of proliferation is often associated with the downregulation of proteins involved in cell cycle progression, such as CDK4 and cyclin D1 researchgate.net.

Apoptosis Induction Mechanisms

This compound induces apoptosis, or programmed cell death, in various cancer cell models tandfonline.comtandfonline.comnih.gov. This is a critical mechanism by which this compound exerts its anti-tumor effects. Several pathways contribute to this compound-induced apoptosis:

Bcl-2 Family Proteins: this compound treatment can modulate the expression of proteins from the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. Studies have shown that this compound can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to a decreased Bcl-2/Bax ratio, which favors apoptosis nih.gov.

Caspase Activation: this compound triggers the cleavage and activation of caspases, including caspase-8, caspase-9, and caspase-3, as well as the cleavage of PARP, a substrate of caspases, indicating the activation of both extrinsic and intrinsic apoptotic pathways e-century.us.

CIP2A/PP2A/AKT Pathway: In some NSCLC cells without EGFR mutation, this compound has been shown to induce apoptosis through an Elk-1-mediated suppression of CIP2A, which in turn restores the activity of PP2A, leading to decreased AKT phosphorylation and subsequent apoptosis nih.govresearchgate.net.

PERK-eIF2α-ATF4 Axis and MCL-1 Downregulation: In head and neck squamous cell carcinoma cells, this compound induces apoptosis by downregulating MCL-1, an anti-apoptotic protein. This downregulation is mediated by the inactivation of the AKT-mTOR signaling pathway, which is affected by the stimulation of the PERK-eIF2α-ATF4 axis, a branch of ER stress signaling e-century.us.

Data on apoptosis induction by this compound in H1650 cells (gefitinib-resistant NSCLC) when combined with dasatinib showed an increase in the early stage of apoptosis:

| Treatment | Percentage of Early Apoptosis |

| Control | 2.61% |

| This compound (0.1 µM) | 7.11% |

| Dasatinib (0.1 µM) | 4.6% |

| This compound + Dasatinib | 13.44% |

Data derived from flow cytometry analysis in H1650 cells oncotarget.com.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. ErbB and vascular endothelial growth factor (VEGF) signaling pathways are known to interact in regulating tumor growth and survival tandfonline.comtandfonline.comnih.gov. Activation of EGFR in tumor cells can stimulate the production of VEGF, which promotes the proliferation and migration of endothelial cells tandfonline.comtandfonline.com.

This compound, by inhibiting EGFR and other ErbB receptors, can indirectly impact angiogenesis by reducing the production of pro-angiogenic factors like VEGF tandfonline.comtandfonline.comjcancer.orgspandidos-publications.comnih.gov. Studies have shown that this compound can inhibit the secretion of VEGFC from NSCLC cells jcancer.org. Furthermore, this compound has demonstrated direct anti-lymphangiogenic effects by inhibiting the proliferation, migration, and tube formation of human lymphatic endothelial cells jcancer.org. This anti-lymphangiogenic effect involves the inhibition of the JAK1,2/STAT3 signaling pathway and the suppression of VEGFC expression, which in turn affects the VEGFR2/3 signaling pathway jcancer.org. In xenograft models, this compound has been shown to inhibit tumor growth and lymphangiogenesis, decreasing the density and tube diameters of lymphatic vessels jcancer.org.

Inhibition of Cell Migration and Invasion

Cell migration and invasion are critical steps in tumor metastasis. The EGFR signaling network, including the PI3K/Akt and MAPK/ERK pathways, plays a significant role in regulating cell migration and invasion by controlling the expression of genes involved in these processes nih.gov.

This compound has been shown to inhibit the migration and invasion of various cancer cell lines, including bladder cancer and hepatocellular carcinoma cells nih.govspandidos-publications.comnih.gov. This inhibition is linked to this compound's ability to suppress the EGFR signaling network and its downstream effectors nih.govspandidos-publications.comnih.gov. Studies have reported that this compound treatment can downregulate the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate invasion nih.govspandidos-publications.comnih.gov.

Data on the effect of this compound and dasatinib on H1650 cell migration showed dose-dependent inhibition:

| Treatment | Relative Cell Migration (24h) | Relative Cell Migration (48h) | Relative Cell Migration (72h) |

| Control | 100% | 100% | 100% |

| This compound (0.1 µM) | Reduced (p<0.05) | Reduced (p<0.05) | Complete healing after 72h in control, reduced with treatment |

| Dasatinib (0.1 µM) | Reduced (p<0.05) | Reduced (p<0.05) | Complete healing after 72h in control, reduced with treatment |

| This compound + Dasatinib (0.1 µM) | Further reduced (p<0.01) | Further reduced (p<0.01) | Further reduced (p<0.01) |

| This compound + Dasatinib (1 µM) | More deduction than 0.1 µM | More deduction than 0.1 µM | More deduction than 0.1 µM |

Data derived from wound healing assay in H1650 cells oncotarget.com.

The inhibition of migration and invasion by this compound is consistent with its impact on pathways like PI3K/Akt and MAPK/ERK, which regulate the expression of genes controlling these cellular behaviors nih.gov. This compound has also been shown to modulate the expression of epithelial-mesenchymal transition (EMT)-associated genes, further contributing to its anti-invasive effects spandidos-publications.comnih.gov.

Impact on Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a biological process characterized by epithelial cells losing their polarity and cell-cell adhesion, and gaining migratory and invasive properties, transitioning into a mesenchymal phenotype. This process is crucial in embryonic development, but its aberrant activation is significantly involved in cancer progression, metastasis, and the development of therapeutic resistance, including resistance to EGFR-TKIs like this compound. monash.edumednexus.orgplos.org EMT is often marked by a decrease in epithelial markers such as E-cadherin and an increase in mesenchymal markers like N-cadherin and vimentin (B1176767). monash.edumednexus.orgplos.org

This compound, as an irreversible ErbB family blocker, has been shown to impact the EMT process in various cancer cell lines, primarily through the inhibition of EGFR signaling. Studies have demonstrated that this compound treatment can reverse or impede EMT by modulating the expression of key EMT markers and influencing associated signaling pathways. nih.govresearchgate.netmdpi.com

Research in hepatocellular carcinoma (HCC) cells indicated that this compound effectively suppressed the overactivation of EGFR, leading to a decrease in the expression levels of genes associated with proliferation, migration, invasion, and EMT. nih.govnih.govspandidos-publications.comspandidos-publications.com Specifically, this compound treatment increased the expression of E-cadherin and TIAM1 (a negative regulator of EMT) while decreasing the expression of Vimentin and MTA1 (positive regulators of EMT). nih.gov These effects were found to be potentially associated with the regulation of the ERK-VEGF/MMP9 signaling pathway. nih.govnih.govspandidos-publications.com

In non-small cell lung cancer (NSCLC) cells, this compound has also shown effects on EMT markers. In some studies, this compound treatment resulted in a decrease in mesenchymal markers like N-cadherin and vimentin, alongside an increase in the epithelial marker E-cadherin. mdpi.com This modulation of cadherin expression, often referred to as cadherin switching, is a hallmark of EMT and its reversal. plos.org

However, EMT has also been identified as a mechanism of acquired resistance to this compound in EGFR-mutant NSCLC. monash.edumednexus.org In this compound-resistant cell lines, an EMT phenotype characterized by the loss of E-cadherin and gain of N-cadherin and vimentin expression has been observed. monash.edunih.gov This suggests a complex relationship where this compound can inhibit EMT in sensitive cells, but the activation of EMT can contribute to the development of resistance.

Further research has explored the molecular pathways involved in this compound's impact on EMT. In nasopharyngeal carcinoma (NPC) cells, this compound was found to reverse EMT by inhibiting the CD44-Stat3 axis. researchgate.netmdpi.comnih.gov This inhibition led to decreased cell migration and a modulation of EMT-linked markers, with an increase in epithelial markers like E-cadherin and claudin-1, and a decrease in mesenchymal markers such as N-cadherin and Snail. mdpi.com

Combined treatments involving this compound have also demonstrated an enhanced impact on EMT. For instance, the combination of metformin (B114582) and this compound significantly reduced EMT biomarkers and increased E-cadherin in NSCLC cells, suggesting a potential strategy to overcome resistance associated with EMT. mdpi.com

The following table summarizes some observed changes in EMT markers upon this compound treatment in different studies:

| Cell Line/Cancer Type | Treatment | E-cadherin | N-cadherin | Vimentin | Other Markers (Direction of Change) | Reference |

| HCC (Huh-7) | This compound | Increased | Not specified | Decreased | TIAM1 (Increased), MTA1 (Decreased) | nih.gov |

| NSCLC (H1975, HCC827) | This compound | Increased | Decreased | Decreased | β-catenin (Decreased in H1975) | mdpi.com |

| NSCLC (H1975-AR, H1650-AR) | This compound | Decreased | Increased | Increased | OPN (Increased) | nih.gov |

| NPC | This compound + IR | Increased | Decreased | Not specified | Claudin-1 (Increased), Snail (Decreased) | mdpi.com |

Note: The effects on EMT markers can vary depending on the cell line, specific experimental conditions, and the presence of acquired resistance mechanisms.

These findings highlight the role of this compound in influencing EMT, primarily through the inhibition of EGFR and downstream signaling pathways, leading to a more epithelial phenotype in sensitive cells. However, the emergence of EMT can also be a mechanism of acquired resistance, underscoring the complexity of the interplay between this compound and EMT in cancer progression and treatment response. monash.edumednexus.org

Preclinical Research and Mechanistic Insights

In Vitro Studies and Cellular Models

Preclinical in vitro studies using a wide range of cancer cell lines have been instrumental in understanding afatinib's cellular effects, including its impact on cell growth, binding kinetics, downstream signaling pathways, apoptosis, and cell cycle progression. nih.gov

Growth Inhibition Assays in Cancer Cell Lines

This compound (B358) has demonstrated potent growth inhibitory effects across various cancer cell lines, particularly those with dysregulation of the ErbB network, such as non-small cell lung cancer (NSCLC), breast cancer, pancreatic cancer, colorectal cancer, and head and neck squamous cell carcinoma (HNSCC). nih.govresearchgate.net Studies have shown that the sensitivity of cell lines to this compound can vary, with greater potency observed in cell lines harboring overexpressed wild-type, mutated, or amplified EGFR or HER2. nih.gov

For instance, in a panel of human colorectal tumor cell lines, EGFR-overexpressing DiFi cells were highly sensitive to this compound with an IC50 of 45 nM. nih.govspandidos-publications.com Other colorectal cell lines showed IC50 values ranging from 0.33 µM to 1.62 µM. nih.govspandidos-publications.com A significant association was found between the co-expression of EGFR, HER2, and HER3 and the response to this compound treatment in these cell lines. nih.govspandidos-publications.com

In pancreatic cancer cell lines, this compound inhibited growth with IC50 values ranging from 11 nM (BxPC3) to 1.37 µM (FA6), demonstrating superior inhibition compared to erlotinib (B232) in most lines tested. researchgate.net

Studies in esophageal squamous cell carcinoma (ESCC) cell lines also showed sensitivity to this compound, with IC50 values in the lower micromolar range (e.g., 0.002 µM for HKESC-1 and HKESC-2, 1.090 µM for KYSE510) and achieving over 95% maximum growth inhibition. e-century.us

In triple-negative breast cancer (TNBC) cell lines, which often overexpress EGFR, this compound showed activity with IC50 values ranging from 0.02 to 2.44 µM. ascopubs.org

The growth inhibitory effects of this compound have been confirmed in numerous studies across different cancer types. nih.gov

Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Colorectal Cancer | DiFi | 45 | nih.govspandidos-publications.com |

| Colorectal Cancer | CCL-221 | 330 | nih.govspandidos-publications.com |

| Colorectal Cancer | HCT-116 | 1620 | nih.govspandidos-publications.com |

| Pancreatic Cancer | BxPC3 | 11 | researchgate.net |

| Pancreatic Cancer | AsPc-1 | 367 | researchgate.net |

| Pancreatic Cancer | FA6 | 1370 | researchgate.net |

| Esophageal Squamous Cell Carcinoma | HKESC-1 | 2 | e-century.us |

| Esophageal Squamous Cell Carcinoma | HKESC-2 | 2 | e-century.us |

| Esophageal Squamous Cell Carcinoma | KYSE510 | 1090 | e-century.us |

| Esophageal Squamous Cell Carcinoma | SLMT-1 | 1161 | e-century.us |

| Esophageal Squamous Cell Carcinoma | EC-1 | 109 | e-century.us |

| Triple-Negative Breast Cancer | HDQ-P1 | 17.5 ± 2.1 | ascopubs.org |

Note: IC50 values can vary depending on the specific assay, incubation time, and cell line characteristics.

Assessment of Irreversible Binding Kinetics

A key characteristic of this compound is its irreversible binding to the tyrosine kinase domains of EGFR, HER2, and HER4. nih.govmdpi.comtandfonline.com this compound is an ATP-competitive anilinoquinazoline (B1252766) derivative with a reactive acrylamide (B121943) group. nih.gov This group forms a covalent bond with a specific cysteine residue in the ATP-binding site of these receptors: cysteine 797 in EGFR, cysteine 805 in HER2, and cysteine 803 in ErbB4. nih.govmdpi.comresearchgate.net This covalent binding leads to sustained and irreversible inhibition of the kinase activity. nih.govtandfonline.com This irreversible mechanism distinguishes this compound from reversible EGFR inhibitors like gefitinib (B1684475) and erlotinib. mdpi.comopenaccessjournals.com The irreversibility of this compound's effects has been confirmed through autophosphorylation experiments for both EGFR and HER2. nih.gov

Evaluation of Downstream Signaling Inhibition in Cellular Systems

Inhibition of ErbB receptors by this compound results in the downstream modulation of key signaling pathways involved in cell proliferation, survival, and growth. nih.govfrontiersin.org The primary pathways affected include the MAPK (mitogen-activated protein kinase) and PI3K/Akt (phosphatidylinositol 3-kinase/Akt) pathways. nih.govfrontiersin.orgoncotarget.comdovepress.com

Preclinical studies have shown that this compound effectively inhibits the phosphorylation of EGFR, HER2, and their downstream effectors, such as Akt and ERK (a component of the MAPK pathway), in various cancer cell lines. nih.gove-century.usfrontiersin.orgiiarjournals.orgnih.govresearchgate.netwjon.org For example, in HER2-amplified gastric cancer cell lines, this compound was more effective than lapatinib (B449) in blocking PI3K/Akt and MAPK signaling. iiarjournals.org In bladder cancer cells, this compound treatment led to significant inhibition of p-Akt and p-ERK1/2, indicating downregulation of the PI3K/Akt and MAPK/ERK signaling pathways. nih.gov Similarly, in ESCC cell lines sensitive to this compound, phosphorylation of downstream effectors like pAKT, pS6, and pMAPK was significantly inhibited. e-century.us

Inhibition of these pathways is crucial for the anti-proliferative and pro-apoptotic effects of this compound. nih.govoncotarget.comnih.gov

Studies on Apoptosis and Cell Cycle Modulation

This compound's inhibition of ErbB signaling and downstream pathways translates into effects on cell cycle progression and the induction of apoptosis in sensitive cancer cell lines. nih.govresearchgate.net

Studies have shown that this compound can induce cell cycle arrest, commonly at the G0/G1 phase, in various cancer cell types, including NSCLC, gastric cancer, and ESCC. e-century.usresearchgate.netwjon.orgdovepress.comresearchgate.netnih.gov For instance, this compound strongly induced G0/G1 cell cycle arrest in certain ESCC cell lines in a dose- and time-dependent manner. e-century.us In HER2-dependent lung cancer cells, this compound induced G1 arrest and apoptosis. researchgate.net Some studies also reported accumulation of cells in the sub-G0/G1 phase (indicative of apoptosis) and in the S and G2/M phases in colorectal cancer cells treated with this compound, particularly in combination with cytotoxic drugs. nih.govspandidos-publications.com However, one study in colorectal cancer cell lines noted that this compound treatment alone had little effect on cell cycle distribution and apoptosis induction. mdpi.com

This compound has been shown to induce apoptosis in a wide range of cancer cell lines exhibiting abnormalities of the ErbB network. nih.govresearchgate.net This induction of apoptosis is often accompanied by changes in the expression of proteins involved in cell survival and cell cycle regulation, such as downregulation of Bcl-xL and cyclin D1. researchgate.net Apoptosis has been observed in ESCC cell lines as early as 24 hours after exposure to this compound, indicated by the presence of cleaved PARP. e-century.us

In Vivo Models and Translational Research

Preclinical in vivo studies, particularly using human tumor xenograft models in immunodeficient mice, have been crucial for evaluating the anti-tumor efficacy of this compound in a living system and assessing its translational potential. nih.govresearchgate.net

Human Tumor Xenograft Models in Immunodeficient Mice

Human tumor xenograft models, where human cancer cells or tumor tissue are implanted into immunodeficient mice (such as NSG mice which lack functional B, T, and NK cells), are widely used to assess the in vivo efficacy of anti-cancer agents like this compound. nih.govresearchgate.netresearchgate.netnih.govescholarship.org These models aim to recapitulate the histological and molecular characteristics of the original human tumors. researchgate.netresearchgate.netd-nb.info

This compound has demonstrated significant anti-tumor activity, including tumor growth inhibition and even tumor regression, in a variety of xenograft models derived from different cancer types with ErbB network alterations. nih.govresearchgate.net

For example, in xenografts of the epidermoid carcinoma cell line A431, which overexpresses wild-type EGFR, daily oral treatment with this compound reduced tumor growth and induced regressions. nih.gov Molecular analysis of treated tumors showed down-regulation of pEGFR and pAkt expression. nih.gov

This compound has also shown strong activity in xenograft models of tumors resistant to reversible EGFR inhibitors, such as those harboring the T790M mutation, as well as in HER2-overexpressing tumors. nih.govmdpi.com In a head and neck squamous carcinoma cell line xenograft model, this compound was more effective in arresting tumor growth compared to other TKIs targeting ErbB receptors. mdpi.com

Studies using patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue directly into immunodeficient mice, have further supported this compound's in vivo efficacy. researchgate.netnih.govd-nb.info this compound induced tumor growth inhibition in PDX models with EGFR amplification, EGFR overexpression, and HER2 amplification. researchgate.net In a HNSCC PDX model, this compound treatment resulted in remarkable tumor shrinkage, recapitulating the clinical response observed in the corresponding patient. d-nb.info

These in vivo studies provide compelling evidence that the in vitro effects of this compound, such as ErbB inhibition, downstream signaling blockade, and induction of apoptosis, translate into significant anti-tumor activity in a living system, supporting its potential as a therapeutic agent for ErbB-driven cancers. nih.govresearchgate.netresearchgate.net

Table 2: Representative Findings from this compound In Vivo Xenograft Studies

| Cancer Type | Model Type | Key Finding | Reference |

| Epidermoid Carcinoma | A431 cell line xenograft | Reduced tumor growth, induced regressions, down-regulation of pEGFR and pAkt | nih.gov |

| NSCLC | Xenografts with T790M mutation | Inhibited tumor growth | nih.govmdpi.com |

| Gastric Cancer | HER2-overexpressing xenografts | Strong anti-tumor activity | mdpi.com |

| Head and Neck SCC | HN5 cell line xenograft | More effective growth arrest than other TKIs | mdpi.com |

| Gastric Cancer | HER2-amplified xenografts | Stronger anti-tumor and anti-metastatic effects than lapatinib | iiarjournals.org |

| NSCLC | HER2-altered xenograft | Downregulated pERBB2, induced G1 arrest and apoptosis, inhibited tumor growth | researchgate.net |

| Esophageal Squamous Cell Carcinoma | HKESC-2 cell line xenograft | Effectively inhibited tumor growth | e-century.us |

| Various (PDX models) | EGFR-amplified PDX | Induced tumor growth inhibition | researchgate.net |

| Various (PDX models) | EGFR-overexpressed PDX | Induced tumor growth inhibition | researchgate.net |

| Various (PDX models) | HER2-amplified PDX | Induced tumor growth inhibition | researchgate.net |

| Head and Neck SCC | PDX model | Remarkable tumor shrinkage | d-nb.info |

Transgenic Mouse Models of Cancer

Transgenic mouse models have been instrumental in evaluating this compound's effects in a living system that mimics human cancer development driven by specific genetic alterations. Studies using transgenic mice with inducible expression of oncogenic EGFR mutants, such as EGFR L858R or the deletion 19 EGFR mutant (delE748-A752), have demonstrated this compound's ability to significantly reduce tumor growth and even prevent cancer development. nih.gov. In one study, this compound treatment in transgenic mice with inducible EGFR L858R expression led to a reduction in lung cancer size by over 80% within days, as assessed by imaging studies. nih.gov. Another study involving constitutive transgenic expression of EGFR L858R showed that this compound treatment between weeks 11 and 15 completely prevented lung cancer development. nih.gov. Similarly, a 4-week treatment with this compound prevented tumor development in mice with transgenic expression of the deletion 19 EGFR mutant, and long-term treatment extended median survival significantly compared to vehicle control. nih.gov.

This compound has also shown efficacy in transgenic mouse models expressing mutated HER2 in lung epithelium, preventing further tumor growth. nih.gov. In these models, this compound treatment was associated with decreased phosphorylation levels of HER2 and downstream signaling molecules in the ERK and Akt/mTOR pathways, as well as reduced cellular proliferation (Ki-67) and increased apoptosis. nih.gov. While this compound demonstrated significant activity in NSCLC cell lines harboring the T790M mutation, its efficacy as a monotherapy in transgenic mouse models of EGFR L858R/T790M and EGFR T790M was limited, suggesting the need for combination strategies to overcome resistance mechanisms. targetedonc.com.

Data from Transgenic Mouse Studies:

| Transgenic Model (Mutation) | This compound Effect | Key Findings | Citation |

| EGFR L858R (inducible) | Tumor Reduction | Reduced lung cancer size by >80% within days. | nih.gov |

| EGFR L858R (constitutive) | Cancer Prevention | Completely prevented lung cancer development with treatment between weeks 11 and 15. | nih.gov |

| EGFR Deletion 19 | Cancer Prevention | Prevented tumor development with 4-week treatment; extended median survival with long-term treatment. | nih.gov |

| Mutated HER2 | Tumor Growth Prevention | Prevented further tumor growth; decreased pHER2, pERK, pAkt/mTOR; reduced proliferation; increased apoptosis. | nih.gov |

| EGFR L858R/T790M | Limited Response | Limited efficacy as monotherapy. | targetedonc.com |

| EGFR T790M | Limited Response | Limited efficacy as monotherapy. | targetedonc.com |

Orthotopic and Metastasis Models

Orthotopic and metastasis models, which involve implanting cancer cells directly into the corresponding organ or at a site that allows for metastasis, provide a more realistic representation of the tumor microenvironment and metastatic process compared to subcutaneous xenografts. Preclinical studies using orthotopic murine models of non-small cell lung cancer (NSCLC) have been developed to test new therapies and combinations, taking into account tumor genetics. nih.govnih.gov. These models allow for the monitoring of tumor growth and the dissemination of tumor cells. nih.govnih.gov.

In orthotopic NSCLC models, the addition of this compound to osimertinib-treated tumors that had developed resistance led to tumor growth inhibition. nih.govresearchgate.net. This suggests a potential role for this compound in overcoming acquired resistance in certain settings. Orthotopic xenograft models have also been used to investigate the efficacy of repurposing drugs in combination with EGFR TKIs like this compound. cancerbiomed.org. These models are considered valuable for identifying escape mechanisms and strategies to overcome resistance. cancerbiomed.org.

Pharmacodynamic Endpoints in Preclinical Models

Pharmacodynamic endpoints in preclinical models are used to assess the biological effects of this compound on target molecules and downstream signaling pathways, providing insights into its mechanism of action and efficacy. This compound, as an irreversible ErbB family blocker, covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to irreversible inhibition of tyrosine kinase autophosphorylation. nih.govresearchgate.net. This inhibition results in the downregulation of ErbB signaling. mims.com.

In preclinical models, this compound's inhibitory effects on signal transduction have been demonstrated by decreased phosphorylation levels of EGFR, HER2, and various downstream signaling molecules in the ERK and Akt/mTOR pathways. nih.gov. Reduced cellular proliferation, often measured by markers like Ki-67, and increased apoptosis are also commonly observed pharmacodynamic endpoints in this compound-treated tumors in preclinical models. nih.gov. Ex vivo biomarker analysis on tissue from tumors developed in mouse models has been used to enhance the understanding of this compound's effects. nih.gov. Studies have shown that this compound inhibits cellular growth and induces apoptosis in various tumor models associated with ErbB receptor dysregulation, including lung, breast, colorectal, and pancreatic cancer. tandfonline.com.

Pharmacodynamic effects observed in preclinical models include the downregulation of pEGFR and pAkt expression in treated tumors. nih.gov. In transgenic mice with mutated HER2, this compound treatment led to decreased phosphorylation levels of HER2 and associated signaling molecules, reduced Ki-67 expression, and increased apoptosis. nih.gov. These pharmacodynamic endpoints correlate with the observed anti-tumor effects in preclinical models, confirming this compound's impact on key signaling pathways and cellular processes.

Key Pharmacodynamic Endpoints:

| Endpoint | Observation in Preclinical Models | Citation |

| ErbB Receptor Phosphorylation (e.g., pEGFR, pHER2) | Decreased levels | nih.gov |

| Downstream Signaling Pathway Activation (e.g., pERK, pAkt/mTOR) | Decreased levels | nih.gov |

| Cellular Proliferation (e.g., Ki-67) | Reduced | nih.gov |

| Apoptosis | Increased | nih.gov |

| pAkt Expression | Downregulation | nih.gov |

Mechanisms of Resistance to Afatinib

Acquired Resistance Mechanisms

Acquired resistance develops in patients who initially respond to afatinib (B358) therapy but later experience disease progression. ersnet.orgaacrjournals.org These mechanisms are diverse and can involve alterations in the EGFR gene itself or the activation of alternative signaling pathways. aacrjournals.orgoncotarget.com

Secondary EGFR Mutations

Secondary mutations within the EGFR gene are a common cause of acquired resistance to this compound. The most frequently observed secondary mutation is T790M, located in exon 20, which is analogous to the primary resistance mechanism seen with first-generation EGFR TKIs. nih.govoncotarget.comnih.gov Studies have shown that the T790M mutation is detected in approximately half of lung cancer patients who develop acquired resistance to this compound. nih.govoncotarget.com The prevalence of acquired T790M appears similar regardless of prior exposure to first-generation EGFR TKIs. nih.govoncotarget.com

Besides T790M, other less common secondary EGFR mutations have been reported in this compound-resistant cells, including L792F and C797S. aacrjournals.org The C797S mutation is particularly relevant as this compound, like osimertinib (B560133), binds covalently to cysteine-797 of EGFR. nih.gov While C797S is a known resistance mechanism to third-generation TKIs like osimertinib, its detection during this compound treatment has been reported less frequently than T790M. nih.gov Another mutation, L718V, has also been reported to contribute to resistance to osimertinib but may retain sensitivity to this compound in some cases. amegroups.org

Bypass Signaling Pathway Activation

Tumor cells can develop resistance to this compound by activating alternative signaling pathways that bypass the inhibited EGFR pathway. This allows the cancer cells to continue proliferating and surviving despite EGFR blockade. aacrjournals.orgoncotarget.com Several bypass pathways have been implicated in this compound resistance:

MET Amplification: Amplification of the MET gene, encoding the hepatocyte growth factor receptor, is a recognized mechanism of acquired resistance to EGFR TKIs, including this compound. ersnet.orgnih.govoncotarget.com MET signaling can provide an alternative route that bypasses EGFR. oncotarget.com MET amplification has been detected in a percentage of patients after progression on first-line this compound treatment. oncotarget.comnih.gov

HER2 Amplification: Amplification of the HER2 (ERBB2) gene, another member of the ErbB family, has also been identified as an acquired resistance mechanism. ersnet.orgnih.gov

IGF1R Activation: Activation of the insulin-like growth factor 1 receptor (IGF1R) pathway can serve as an alternative survival pathway. aacrjournals.orgoncotarget.com Increased expression of insulin-like growth factor-binding protein 3 (IGFBP3) has been shown to promote IGF1R activity and subsequent AKT phosphorylation, contributing to this compound resistance. aacrjournals.orgresearchgate.net

KRAS Amplification and Overexpression: Amplification and overexpression of wild-type KRAS have been observed in some this compound-resistant cell lines, leading to resistance. aacrjournals.org

Other Pathways: Activation of other pathways involving molecules like AXL, FGFR, and the PI3K-AKT and MAPK/ERK pathways have been suggested to play a role in acquired resistance. aacrjournals.orgoncotarget.comoncotarget.comresearchgate.net Activation of SRC family kinases (SFKs) and focal adhesion kinase (FAK) has also been implicated in supporting the survival and migration of this compound-resistant cells when EGFR family protein expression is reduced. oncotarget.com

Histological Transformation

Histological transformation, most commonly to small cell lung cancer (SCLC), is another mechanism of acquired resistance observed in EGFR-mutated NSCLC patients treated with EGFR TKIs, including this compound. nih.govd-nb.infoamegroups.orgphilippinejournalofpathology.org This transformation involves a change in the cellular morphology and characteristics of the tumor. While less frequent than other mechanisms like T790M, it accounts for a small percentage of resistance cases. d-nb.infoamegroups.org Squamous cell transformation has also been reported. nih.govjst.go.jp

Co-occurring Genetic Alterations and Impact on Resistance

The presence of co-occurring genetic alterations alongside the primary EGFR mutation can influence the effectiveness of this compound and contribute to acquired resistance. ersnet.orgnih.gov Studies using next-generation sequencing (NGS) have revealed the heterogeneity of genetic alterations in patients treated with this compound. ersnet.orgnih.gov

Frequent co-occurring alterations observed in pre-treatment specimens include mutations in TP53, MUC16, USH2A, SYNE1, RECQL4, and FAT1. ersnet.orgnih.gov While some studies suggest that certain co-occurring alterations like TP53, PIK3CA, and PTEN may be associated with poorer outcomes and faster resistance to EGFR TKIs, others indicate that frequent co-occurring alterations in advanced EGFR-mutated lung adenocarcinoma may not significantly influence the effectiveness of this compound. ersnet.orgnih.gov

Data on the frequency of some co-occurring alterations in patients with acquired resistance to this compound:

| Gene Alteration | Frequency in this compound Resistance Specimens | Source |

| EGFR T790M | ~43.2% - 47.6% | nih.govoncotarget.comnih.gov |

| MET amplification | ~9% - 12.2% | oncotarget.comnih.gov |

| TP53 mutations | Frequent co-occurrence | ersnet.orgnih.govamegroups.org |

| Small cell transformation | Relatively rare | d-nb.infoamegroups.org |

| HER2 amplification | Identified as acquired mechanism | ersnet.orgnih.gov |

| KRAS amplification | Identified as acquired mechanism | ersnet.orgnih.gov |

| PTEN alterations | Identified as acquired mechanism | ersnet.orgnih.gov |

Unidentified Resistance Mechanisms in Clinical Samples

Despite advancements in genetic sequencing, a significant proportion of acquired resistance mechanisms in clinical samples remain unidentified. nih.govd-nb.info This highlights the complexity and heterogeneity of resistance to this compound, suggesting the involvement of other, yet-to-be-fully-characterized mechanisms. ersnet.orgaacrjournals.org

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the lack of initial response to this compound therapy. dovepress.com The mechanisms underlying intrinsic resistance to EGFR TKIs, including this compound, are not as well understood as acquired resistance. dovepress.com However, there are overlapping mechanisms between intrinsic and acquired resistance, suggesting that some pathways involved in acquired resistance may also contribute to intrinsic resistance. dovepress.com While irreversible EGFR TKIs like this compound were developed to overcome resistance mechanisms like T790M, monotherapy with second-generation TKIs does not appear to be a standard strategy to overcome primary resistance. dovepress.com

Initial EGFR T790M Mutations (De Novo)

While the EGFR T790M mutation is primarily known as a mechanism of acquired resistance to first- and second-generation EGFR TKIs, it can also be present in treatment-naïve tumors as a de novo mutation. cancernetwork.comresearchgate.netoncotarget.com The presence of de novo T790M mutations has been associated with a poorer response to standard TKI therapy, potentially diminishing the effectiveness of coexisting sensitizing EGFR mutations. cancernetwork.com Studies using sensitive molecular techniques have detected de novo T790M mutations in a subset of patients who did not respond to TKI treatment. cancernetwork.com However, the clinical outcomes for patients with de novo T790M mutations treated with this compound have been reported as variable and generally poor in some analyses, with low response rates and limited progression-free survival. researchgate.net

Exon 20 Insertion Mutations

EGFR exon 20 insertion mutations represent a class of EGFR alterations that are generally considered resistant to first-generation EGFR TKIs, and the efficacy of second-generation TKIs like this compound against these mutations is less clear. frontiersin.orgoncokb.orgdovepress.com These insertions are structurally and pharmacologically heterogeneous, impacting their sensitivity to different TKIs. frontiersin.org While most exon 20 insertions appear to confer resistance, some specific insertions, such as A763_Y764insFQEA, may show sensitivity to standard EGFR TKIs. frontiersin.orgoncokb.org Pooled analyses including this compound trials have suggested limited activity of this compound in patients with EGFR exon 20 insertions, with low objective response rates and short progression-free survival. frontiersin.orgaacrjournals.org However, data from an this compound uncommon EGFR mutations database indicated modest clinical activity with a notable response rate and median duration of response in TKI-naïve patients with exon 20 insertions. frontiersin.org

Other Primary Resistance Pathways

Beyond specific EGFR mutations, several other mechanisms can contribute to primary resistance to this compound or emerge as mechanisms of acquired resistance. These often involve the activation of bypass signaling pathways that circumvent EGFR inhibition.

Key other resistance mechanisms identified include:

MET amplification: Amplification of the MET gene is a recognized mechanism of acquired resistance to EGFR TKIs, including this compound. ersnet.orgersnet.orgresearchgate.netnih.gov It has been identified as a major acquired resistance mechanism in a subset of patients treated with this compound. ersnet.orgresearchgate.net MET amplification can co-occur with other resistance mechanisms like EGFR T790M. nih.govoncotarget.com

HER2 alterations: Overexpression or amplification of HER2 (ERBB2) can mediate resistance to EGFR TKIs. ersnet.orgresearchgate.netfrontiersin.orgersnet.org While this compound inhibits HER2, acquired HER2 alterations have been observed in this compound-resistant patients. frontiersin.org HER2 can heterodimerize with mutant EGFR, including those with the T790M mutation. ersnet.org

Activation of the PI3K/Akt/mTOR pathway: Mutations in PIK3CA, a component of the PI3K pathway, have been associated with resistance to EGFR TKIs. nih.goversnet.orgtandfonline.com This pathway is downstream of EGFR and its activation can promote cell survival and proliferation despite EGFR inhibition. ersnet.org

Activation of the Ras/Raf/MEK/ERK pathway: Alterations in genes like KRAS and BRAF within this pathway can also lead to resistance. ersnet.orgnih.govaacrjournals.orgtandfonline.com KRAS amplification and overexpression have been observed as a mechanism of this compound resistance in preclinical models. aacrjournals.orgresearchgate.net

Activation of the JAK/STAT pathway: this compound has been shown to activate the JAK/STAT pathway in NSCLC cell lines, potentially contributing to de novo resistance, particularly in cells harboring the T790M mutation. aacrjournals.orgtandfonline.com This activation can occur via upregulation of the interleukin-6 receptor. aacrjournals.orgtandfonline.com

Activation of the IGF1R pathway: The insulin-like growth factor 1 receptor (IGF1R) pathway can also serve as a bypass mechanism, promoting this compound resistance. jove.comaacrjournals.orgnih.govoncotarget.comtandfonline.com Increased expression of IGFBP3 can promote IGF1R activity, leading to AKT phosphorylation and resistance. aacrjournals.orgresearchgate.net

Histological Transformation: Transformation to small cell lung cancer (SCLC) or squamous cell carcinoma is another mechanism of acquired resistance to EGFR TKIs. ersnet.orgersnet.orgnih.govjove.comtandfonline.com

Other less common mechanisms: These include alterations in TP53, amplification of cell cycle-regulated genes and MDM2, PTEN alterations, FGFR1 amplification, IL-6R/JAK1/STAT3 signaling, autophagy, and Src upregulation. ersnet.orgersnet.orgresearchgate.netnih.govresearchgate.netamegroups.org Some of these mechanisms require further validation in clinical samples to confirm their causal role in this compound resistance. researchgate.netnih.gov

Data on the frequency of some of these resistance mechanisms in patients treated with this compound is emerging from studies utilizing techniques like next-generation sequencing (NGS). ersnet.orgersnet.orgresearchgate.net

| Resistance Mechanism | Frequency (in this compound-Resistant Cases) | Source |

| Acquired EGFR T790M | ~40-73% tandfonline.com, 47.6% nih.gov, 26.8% ersnet.org | Clinical studies ersnet.orgnih.govtandfonline.com |

| MET amplification | 12.2% ersnet.org, 5-20% (EGFR TKIs overall) tandfonline.com | Clinical studies ersnet.orgtandfonline.com |

| TP53 mutations | Associated with poorer OS ersnet.orgersnet.org, 44% (in HER2-alt resistant cases) frontiersin.org, 40.7% (in G719X/L861Q/S768I resistant cases) researchgate.net | Clinical studies ersnet.orgersnet.orgfrontiersin.orgresearchgate.net |

| Small Cell Lung Cancer Transformation | ~10% (EGFR TKIs overall) tandfonline.com | Clinical studies ersnet.orgersnet.orgnih.govjove.comtandfonline.com |

| HER2 amplification/alterations | 10-15% (first-gen TKIs) tandfonline.com, 33% (in HER2-alt resistant cases) frontiersin.org | Clinical studies frontiersin.orgtandfonline.com |

| PIK3CA mutations | 2-3% (EGFR TKIs overall) tandfonline.com, 11.1% (in G719X/L861Q/S768I resistant cases) researchgate.net | Clinical studies tandfonline.comresearchgate.net |

| BRAF mutations | ~1% (EGFR TKIs overall) tandfonline.com, 3.7% (in G719X/L861Q/S768I resistant cases) researchgate.net | Clinical studies tandfonline.comresearchgate.net |

| KRAS mutations | ~1% (EGFR TKIs overall) tandfonline.com | Clinical studies tandfonline.com |

| FGFR1 amplification | 11.1% (in G719X/L861Q/S768I resistant cases) researchgate.net | Clinical studies researchgate.net |

| PTEN alterations | Identified as acquired mechanism ersnet.orgersnet.org | Clinical studies ersnet.orgersnet.org |

| EGFR amplification | Associated with poor PFS ersnet.org, Identified as acquired mechanism ersnet.orgersnet.org | Clinical studies ersnet.orgersnet.org |

Note: Frequencies can vary between studies and patient populations.

Therapeutic Strategies to Overcome Afatinib Resistance

Combination Therapies with Afatinib (B358)

Combining this compound with other anti-cancer agents is a key strategy to address resistance by simultaneously targeting multiple pathways or mechanisms contributing to tumor growth and survival. tandfonline.comtandfonline.comtandfonline.commdpi.com this compound's broad and irreversible inhibitory profile, coupled with its low potential for drug-drug interactions, makes it a suitable partner for various combination regimens. tandfonline.comtandfonline.com

Rationale for Combination Strategies

The rationale for combining this compound with other therapies stems from the understanding that tumor resistance is often mediated by the activation of alternative signaling pathways or the emergence of new genetic alterations that bypass the effects of this compound alone. tandfonline.comtandfonline.comoncotarget.com By simultaneously inhibiting multiple targets, combination strategies aim to achieve more comprehensive pathway blockade, suppress the emergence of resistance mechanisms, enhance anti-tumor activity, and potentially improve patient outcomes. tandfonline.comtandfonline.comtandfonline.com

Targeting Intracellular Signaling Pathways

Aberrant activation of intracellular signaling pathways downstream of ErbB receptors, such as the PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, and JAK/STAT pathways, plays a crucial role in tumorigenesis and can contribute to acquired resistance to EGFR inhibitors, including this compound. tandfonline.comtandfonline.comnih.gov Preclinical studies have provided a rationale for combining this compound with inhibitors of these pathways to overcome resistance. tandfonline.comtandfonline.com

For instance, the PI3K/Akt/mTOR pathway is a significant effector in ErbB signaling and is often deregulated in various cancers. tandfonline.comtandfonline.com Activation of this pathway is implicated in acquired resistance to EGFR inhibitors. tandfonline.comtandfonline.com Preclinical studies have shown that combining this compound with PI3K/Akt/mTOR inhibitors can lead to synergistic inhibitory activity in NSCLC cell lines. tandfonline.com Similarly, the Ras/Raf/MEK/ERK pathway is another critical downstream cascade. tandfonline.comtandfonline.com In vitro studies suggest that combining irreversible EGFR-TKIs like this compound with MEK inhibitors could overcome or delay resistance based on MAPK pathway activation. oncotarget.com The JAK/STAT pathway has also been implicated, with this compound shown to activate it in NSCLC cell lines, potentially mediating de novo resistance. tandfonline.com

Combination with Other Growth Factor Receptor Inhibitors

Inhibition of other growth factor receptors, such as VEGFR and IGF-1R, in combination with this compound, represents another strategy to overcome resistance. tandfonline.comtandfonline.com Cross-talk between ErbB and other growth factor receptor signaling pathways is known to contribute to tumor growth, survival, and resistance. tandfonline.com

Similarly, IGF-1R signaling is involved in tumor development, progression, and acquired resistance to EGFR-TKIs. tandfonline.com Preclinical studies suggest that combining this compound with IGF-1R inhibitors may help overcome acquired resistance in EGFR-mutated NSCLC. tandfonline.com

Integration with Conventional Chemotherapy

Integrating this compound with conventional chemotherapy agents is another approach explored to improve outcomes and overcome resistance. tandfonline.comtandfonline.com Chemotherapy can target cancer cells through different mechanisms than targeted therapies, potentially addressing heterogeneous resistance mechanisms within a tumor.

A Phase II trial is also investigating this compound in combination with cisplatin (B142131) and pemetrexed (B1662193) chemotherapy and radiation therapy in patients with stage IIIA or IIIB NSCLC, aiming to enhance tumor cell killing. cancer.gov

Combination with Immunotherapy (Immune Checkpoint Inhibitors)

The combination of targeted therapies, such as this compound, with immunotherapy agents, particularly immune checkpoint inhibitors (ICIs), is an area of active investigation. tandfonline.commdpi.comasco.org Preclinical evidence suggests a rationale for combining ErbB inhibitors and immunotherapy, as EGFR pathway activation may enhance the susceptibility of tumors to PD-1 blockade. tandfonline.com ICIs work by blocking proteins that prevent T cells from recognizing and attacking cancer cells. mdpi.com

Combining targeted drugs and checkpoint inhibitors could potentially improve cancer outcomes. asco.org Targeted therapies can induce tumor cell death, leading to the release of neoantigens, which may enhance the efficacy of immunotherapy. asco.org

Sequential Therapies

Sequential therapy involves administering different treatments one after another upon disease progression or identification of a specific resistance mechanism. This approach is particularly relevant in the context of EGFR-mutated NSCLC, where the emergence of the EGFR T790M mutation is a common resistance mechanism to first- and second-generation EGFR-TKIs like this compound. dovepress.comacmcasereport.orgtandfonline.com

The emergence of the T790M mutation, occurring in a significant proportion of patients who develop resistance to this compound, makes them candidates for subsequent treatment with third-generation EGFR-TKIs such as osimertinib (B560133), which is active against T790M. dovepress.comacmcasereport.orgtandfonline.comspandidos-publications.com

Sequencing with Third-Generation EGFR-TKIs (e.g., Osimertinib) for T790M-Positive Resistance

The acquisition of the EGFR T790M gatekeeper mutation is the most frequent mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), including this compound, occurring in approximately 50-70% of patients who develop resistance nih.govtandfonline.comjournalpulmonology.orgersnet.orgoncotarget.comamegroups.org. This mutation reduces the binding affinity of these earlier-generation TKIs to the EGFR kinase domain.

Osimertinib, a third-generation irreversible EGFR-TKI, was specifically developed to potently inhibit both the common sensitizing EGFR mutations (Exon 19 deletion and L858R) and the acquired T790M resistance mutation, while sparing wild-type EGFR to a greater extent than earlier generations journalpulmonology.orgwikipedia.orgfrontiersin.orgmdpi.comtargetedonc.com.

Sequential treatment with this compound followed by osimertinib in patients who develop T790M-mediated resistance has emerged as a clinically effective strategy nih.govmemoinoncology.comcancernetwork.comtandfonline.com. This approach aims to maximize the duration of disease control by addressing the specific resistance mechanism that arises after initial this compound treatment.

| Study (Design) | Patient Population | Median Time on this compound (months) | Median Time on Osimertinib (months) | Combined Median Time on Treatment (TTF) (months) | Median Overall Survival (OS) (months) |

| GioTag Study (Real-world, non-interventional) cancernetwork.com | US patients with EGFRm+ NSCLC and acquired T790M resistance after first-line this compound | 11.3 (90% CI: 10.3-12.0) | 15.0 (90% CI: 13.4–16.4) | 28.4 cancernetwork.com, 28.1 (90% CI, 26.8–30.3) nih.gov | 47.6 (90% CI, 35.5-51.5) cancernetwork.com, 41.3 (90% CI, 36.8–46.3) nih.gov |

Clinical Research and Therapeutic Applications

Clinical Trial Design and Methodologies

The clinical research of afatinib (B358) has followed a standard progression through different phases of clinical trials, each designed to address specific objectives related to dose, safety, and efficacy openaccessjournals.comnih.govresearchgate.net.

Phase I Studies: Dose Escalation and Safety Profile Establishment

Phase I studies of this compound were conducted in patients with advanced solid tumors to determine the maximum tolerated dose (MTD), evaluate safety and tolerability, and assess pharmacokinetic profiles openaccessjournals.comnih.govmedscape.com. These trials explored different dosing schedules, including continuous daily dosing and intermittent schedules openaccessjournals.comnih.gov. The primary objective was to identify a dose with an acceptable safety profile for further investigation nih.gov. Dose-limiting toxicities were observed at higher doses openaccessjournals.com. Based on these studies, recommended doses for subsequent phases were established nih.govmedscape.com.

Phase II Studies: Efficacy Evaluation in Specific Patient Cohorts (e.g., LUX-Lung 2)

Phase II studies aimed to evaluate the efficacy of this compound in specific patient populations and further assess its safety profile openaccessjournals.comnih.gov. The LUX-Lung 2 trial (NCT00525148) is a notable example of a single-arm, multicenter Phase II study that assessed this compound in EGFR TKI-naïve patients with advanced NSCLC harboring EGFR mutations openaccessjournals.comnih.gov. The primary endpoint of LUX-Lung 2 was objective response rate (ORR) openaccessjournals.comnih.gov. This trial enrolled patients with lung adenocarcinoma and EGFR mutations, including both common (exon 19 deletion or L858R) and uncommon mutations nih.gov. The study demonstrated objective responses in a significant proportion of patients, supporting further investigation in larger trials nih.gov.

Phase III Randomized Controlled Trials (e.g., LUX-Lung 3, LUX-Lung 5, LUX-Lung 6, LUX-Lung 7, ACHILLES/TORG1834)

Phase III randomized controlled trials are pivotal studies designed to compare the efficacy of this compound against standard treatments in larger patient populations nih.govsci-hub.se.

LUX-Lung 3 (NCT00949650): This global Phase III trial compared this compound with cisplatin (B142131) plus pemetrexed (B1662193) chemotherapy as first-line treatment in patients with advanced EGFR mutation-positive NSCLC openaccessjournals.comboehringer-ingelheim.com. The study demonstrated a significant improvement in progression-free survival (PFS) with this compound compared to chemotherapy openaccessjournals.commedscape.comamegroups.org.

LUX-Lung 6 (NCT01121393): Similar to LUX-Lung 3, this Phase III trial conducted in East Asia compared this compound to cisplatin plus gemcitabine (B846) chemotherapy in treatment-naïve Asian patients with advanced EGFR mutation-positive NSCLC boehringer-ingelheim.com. LUX-Lung 6 also showed superior PFS with this compound nih.gov.

LUX-Lung 7 (NCT02362559): This was a head-to-head Phase IIb trial comparing this compound with gefitinib (B1684475), a first-generation EGFR TKI, as first-line treatment in patients with EGFR mutation-positive advanced NSCLC nih.govcancernetwork.com. LUX-Lung 7 demonstrated improved PFS and time-to-treatment failure with this compound nih.govcancernetwork.com.

LUX-Lung 5 (NCT01085136): This Phase III trial investigated this compound in patients with advanced NSCLC who had progressed after treatment with chemotherapy and an EGFR TKI (erlotinib or gefitinib) dovepress.com.

ACHILLES/TORG1834 (jRCTs031180175): This randomized Phase III study aimed to investigate the superiority of this compound over platinum-based chemotherapy as first-line treatment in patients with advanced non-squamous NSCLC harboring sensitizing uncommon or compound EGFR mutations, excluding de novo T790M mutations and exon 20 insertions sci-hub.senih.gov. The trial provided randomized evidence that this compound achieved superior PFS compared to chemotherapy in this specific population nih.govresearchgate.net.

Therapeutic Indications and Efficacy in Specific Malignancies

This compound's therapeutic applications are primarily focused on malignancies driven by alterations in the ErbB family of receptors, with a significant focus on NSCLC drugbank.com.

Non-Small Cell Lung Cancer (NSCLC)

This compound is indicated for the treatment of locally advanced or metastatic NSCLC with non-resistant EGFR mutations drugbank.com. Clinical trials have demonstrated its significant efficacy in this setting, particularly in patients with common EGFR mutations (exon 19 deletions and L858R substitutions) openaccessjournals.comnih.govnih.govtheoncologynurse.com.

Data from the LUX-Lung 3 and LUX-Lung 6 trials showed that this compound was more active than platinum-based chemotherapy in patients with EGFR mutation-positive NSCLC nih.gov. In LUX-Lung 3, this compound significantly improved independently assessed PFS compared to cisplatin plus pemetrexed (11.1 months vs. 6.9 months) openaccessjournals.commedscape.comamegroups.org. Similarly, LUX-Lung 6 demonstrated superior PFS for this compound compared to cisplatin plus gemcitabine nih.gov.

Pooled analyses of the LUX-Lung 2, LUX-Lung 3, and LUX-Lung 6 trials have also shown that this compound is active in patients with certain uncommon EGFR mutations, including G719X, S768I, and L861Q nih.govresearchgate.nettheoncologynurse.com. A pooled analysis of these trials in patients with uncommon EGFR mutations reported an ORR of 71.1% and a median PFS of 10.7 months researchgate.net. The ACHILLES/TORG1834 trial further provided randomized evidence of this compound's superior PFS compared to chemotherapy in patients with sensitizing uncommon or compound EGFR mutations nih.govresearchgate.net.

The LUX-Lung 7 trial demonstrated that this compound provided improved PFS and ORR compared to gefitinib in treatment-naïve patients with common EGFR mutations nih.govcancernetwork.com. The ORR was 70% for this compound versus 56% for gefitinib cancernetwork.com.

Real-world evidence studies have corroborated the efficacy observed in clinical trials, confirming the effectiveness of this compound in diverse populations of patients with EGFR mutation-positive advanced NSCLC nih.govamegroups.orgaging-us.com. A meta-analysis of RWE studies reported a pooled median PFS of 12.4 months and a median OS of 31.6 months for this compound in this population nih.gov. RWE has also suggested that this compound is effective in elderly patients with EGFR-mutated advanced NSCLC, showing improved PFS and OS compared to gefitinib or erlotinib (B232) in this subgroup aging-us.com.

Here are some data tables summarizing key efficacy findings from selected clinical trials:

| Trial | Patient Population (EGFR Mutation) | Comparator | Endpoint | This compound (Median) | Comparator (Median) | Hazard Ratio (95% CI) | p-value |

| LUX-Lung 3 | Common (Del19/L858R) | Cisplatin + Pemetrexed | PFS | 11.1 months | 6.9 months | 0.58 (0.43–0.78) | 0.0004 |

| LUX-Lung 6 | Common (Del19/L858R) | Cisplatin + Gemcitabine | PFS | 11.0 months | 5.6 months | 0.28 (0.20–0.39) | <0.0001 |

| LUX-Lung 7 | Common (Del19/L858R) | Gefitinib | PFS | 11.0 months | 10.9 months | 0.73 (0.57–0.95) | 0.0178 |

| ACHILLES/TORG1834 | Uncommon (G719X, S768I, L861Q) | Platinum-based Chemotherapy | PFS | 10.6 months | 5.7 months | 0.422 (0.256–0.694) | 0.0007 |

| Trial (Pooled Analysis) | Patient Population (EGFR Mutation) | Objective Response Rate (ORR) | Median PFS | Median OS |

| LUX-Lung 2, 3, 6 | Uncommon (G719X, S768I, L861Q) | 71.1% | 10.7 months | 19.4 months |

| Real-World Evidence (Meta-Analysis) | Patient Population (EGFR Mutation) | Disease Control Rate (DCR) | Overall Response Rate (ORR) | Pooled Median PFS | Median OS |

| 25 studies | Advanced NSCLC with EGFR mutation | 87.6% | 58.9% | 12.4 months | 31.6 months |

Head and Neck Squamous Cell Carcinoma (HNSCC)

This compound has been investigated in the treatment of recurrent or metastatic Head and Neck Squamous Cell Carcinoma (HNSCC), particularly after failure of platinum-based chemotherapy. aacrjournals.orgdana-farber.org Preclinical studies in HNSCC cell lines have shown strong antiproliferative effects and enhanced radiosensitivity with this compound, suggesting its potential in this setting. nih.gov this compound has demonstrated higher activity compared to other EGFR-targeted agents like gefitinib and cetuximab in HNSCC cell lines.

A pivotal Phase III trial, LUX-Head & Neck 1 (NCT01345682), evaluated this compound versus methotrexate (B535133) in patients with recurrent or metastatic HNSCC who had progressed after platinum-based therapy. dana-farber.orgnih.gov The study showed a statistically significant improvement in progression-free survival (PFS) with this compound compared to methotrexate (2.6 months vs. 1.7 months; HR = 0.80; 95% CI, 0.65-0.98; P = .03). onclive.comcancernetwork.com this compound treatment was also associated with a higher rate of disease control (49.1% vs. 38.5%; P = .04). cancernetwork.com Patients treated with this compound experienced a delayed worsening of symptoms, including pain and swallowing. cancernetwork.com

Despite the positive PFS results in LUX-Head & Neck 1, two other Phase III trials, LUX-Head & Neck 2 (NCT01345669) and LUX-Head & Neck 4 (NCT02131155), which investigated this compound as adjuvant therapy in patients with locally advanced HNSCC after chemoradiotherapy, were stopped early. onclive.comnih.gov An independent panel determined that this compound was unlikely to demonstrate an efficacy benefit over placebo in these adjuvant settings. onclive.comnih.gov

Research also suggests that this compound may act as a radiosensitizer in HNSCC cells by targeting cancer stem cells. nih.govfrontiersin.org In vitro and in vivo models showed significant inhibition of EGFR signaling and decreased cell proliferation, leading to radiosensitization. nih.gov

HER2-Positive Breast Cancer (Investigational)

This compound has been explored as a potential treatment for HER2-positive breast cancer, particularly in patients who have progressed on trastuzumab. aacrjournals.orgoncozine.com As an irreversible ErbB family blocker, this compound has the potential to overcome resistance to trastuzumab by blocking various ErbB receptor homo- and heterodimers. aacrjournals.org

Early-stage trials showed promise for this compound in the setting of HER2-positive metastatic breast cancer. plos.org A Phase I study assessed the combination of this compound with trastuzumab in patients with advanced or metastatic HER2-positive breast cancer. aacrjournals.orgnih.gov This study observed signs of clinical activity in trastuzumab-resistant HER2-positive breast cancer, suggesting that further investigation is warranted. aacrjournals.orgnih.gov